(5s, 8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A)
Compound Description: This compound is being investigated for its potential therapeutic applications, specifically in the prophylaxis and therapy of tumor diseases [, , ]. Pharmaceutical preparations and uses are also being explored.
Compound Description: This series of derivatives displays promising insecticidal activity against bean aphids (Aphis fabae) and carmine spider mites (Tetranychus cinnabarinus) []. Structure-activity relationship studies revealed that the presence of a flexible bridge and specific substituents on the phenyl acyl group significantly impact their effectiveness.
Compound Description: The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation and potential for intermolecular interactions [].
Compound Description: This compound acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis []. The molecule's conformation and crystal packing have been analyzed, revealing key structural features relevant to its biological activity.
Compound Description: This compound serves as a versatile starting material for synthesizing various 1-pyrroline derivatives []. The regioselectivity of its acylation reactions can be influenced by the choice of base and acyl chloride.
Compound Description: This novel optically active spiro-lactone was synthesized via a tandem reaction protocol and exhibits intriguing conformational features and potential applications due to its asymmetric spiro carbon [].
1-Azaspiro[4.4]nonenones and 1-Azaspiro[4.5]decadienones
Compound Description: These compounds, representing a diverse range of spirocyclic pyrrolidines and piperidines, are efficiently synthesized using a gold(I)-catalyzed spirocyclization reaction involving 1-ene-4,9- and 3-ene-1,7-diyne esters [].
2-Oxa-1-azaspiro[4.5]decan-3-ones
Compound Description: These spirocyclic compounds are formed through the electrocyclic ring-opening of 6,6-dichlorobicyclo[3.1.0]hexanes, followed by trapping the resulting π-allyl cations with C-1 tethered hydroxyamine derivatives [].
Compound Description: Theoretical studies, including optimized geometry, vibrational frequencies, and molecular docking, suggest that TCDBPAD might be a potential candidate for the treatment of cardiovascular and cerebrovascular diseases [].
Alkylated 1-azaspiro[4.5]decanes
Compound Description: Synthesized via a metal-free tandem oxidative C(sp(3))-H bond functionalization and dearomatization reaction, these compounds provide a new approach to accessing this unique spirocyclic scaffold [].
Compound Description: This class of compounds is synthesized through a copper-catalyzed oxidative ipso-cyclization reaction of N-(p-methoxyaryl)propiolamides with disulfides and water [].
Compound Description: This compound is a potent and selective antagonist of the human glucagon receptor (hGCGR) with potential for treating type 2 diabetes [].
Compound Description: The crystal structure of this compound revealed its symmetrical nature and the conformational preferences of its various rings [].
Compound Description: This spirocyclic derivative was synthesized via a novel route involving Suzuki coupling, highlighting its potential as a synthetic intermediate or target for further derivatization [].
3-Hydroxyisoindolin-1-ones
Compound Description: These compounds were synthesized rapidly using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst. This method offers a sustainable alternative to traditional synthetic approaches [].
Compound Description: DiPOA is a novel, systemically available, and peripherally restricted mu opioid agonist with potent antihyperalgesic activity [, , , ]. It effectively reduces inflammatory and postsurgical pain without exhibiting sedative effects or central nervous system penetration.
2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones
Compound Description: Synthesized via a microwave-assisted Knoevenagel reaction, these derivatives displayed antibacterial and antitubercular activities [].
3-Iodo-1-azaspiro[4.5]deca-6,9-diene-2,8-diones
Compound Description: This class of compounds is efficiently accessed through a mild ipso-iodination strategy utilizing iodine monochloride, water, and sodium bicarbonate [].
Compound Description: Synthesized with high efficiency using ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide, this compound demonstrates excellent functional group tolerance [].
8-Halo-1-azaspiro[4.5]deca-3,6,9-trien-2-ones
Compound Description: These compounds are synthesized through an electrophilic ipso-halocyclization reaction of N-phenyl-N-triflylpropiolamides with iodine chloride or iodine bromide [].
Compound Description: This series of compounds was synthesized and evaluated for its antituberculosis activity against M. tuberculosis H37Rv and cytotoxicity against various human tumor cell lines [].
1,8-Diazaspiro[4.5]dec-3-en-2-one
Compound Description: This compound serves as a pharmacophore in developing spiropiperidine compounds, including compound 1, which acts as a BACE-1 aspartyl protease inhibitor [, ].
Compound Description: The crystal structure of this compound reveals the conformational preferences of the various rings and the presence of intra- and intermolecular hydrogen bonding interactions [].
Compound Description: PB17-026-01 is a potent allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase implicated in various diseases, including cancer []. Structural analysis revealed its binding mode within the allosteric pocket of SHP2.
Compound Description: This β-keto acid forms centrosymmetric dimers through mutual hydrogen bonding of carboxy groups in its crystal structure [].
3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane
Compound Description: This compound is synthesized through a multi-step process involving the stereoselective addition of prenyl magnesium bromide and an iodine-initiated aminocyclization [].
Compound Description: Synthesized by reacting 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride, its crystal structure features a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings [].
Compound Description: The crystal packing of this compound is stabilized by intramolecular and intermolecular hydrogen bonding interactions. Its structure features a chair conformation cyclohexane ring and an envelope conformation thiazolidine ring [].
Compound Description: This compound's structure is stabilized by intra- and intermolecular hydrogen bonding interactions. It features a distorted chair conformation cyclohexane ring, an envelope conformation thiazolidine ring, and two phenyl rings [].
Compound Description: The crystal structure of this compound reveals its three-dimensional network formed by N—H⋯O and C—H⋯F hydrogen bonds []. It features a chair conformation cyclohexane ring and an envelope conformation 1,3-thiazolidine ring.
Compound Description: This group of compounds, along with their derivatives, exhibit significant analgesic activity in phenylquinone writhing and yeast inflamed foot assays []. Structure-activity relationship studies suggest that the 2-amino-1,3-thiazine ring system plays a crucial role in their analgesic properties.
N-[5,5-Dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines
Compound Description: These compounds exist exclusively in one isomeric form and their fragmentation mechanisms were studied using mass spectrometry []. The fragmentation patterns were found to be significantly influenced by the nature of the substituents on the dihydrothiophene ring.
Compound Description: This compound's crystal structure reveals weak intermolecular interactions that contribute to its crystal packing []. It features a cyclohexane entity on the (3-cyano-2,5-dihydrofuran-2-ylidene)propanedinitrile group, replacing the typical dimethyl substituents.
Compound Description: This compound was prepared using a Heck reaction strategy starting from Morita–Baylis–Hillman adducts. Its crystal structure exhibits C—H⋯O hydrogen bonds, forming a three-dimensional network [].
Compound Description: This compound's crystal structure is stabilized by various intra- and intermolecular hydrogen bonding interactions. It features two independent molecules in the asymmetric unit, each with a chair conformation cyclohexane ring and a distorted envelope conformation thiazole ring [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.